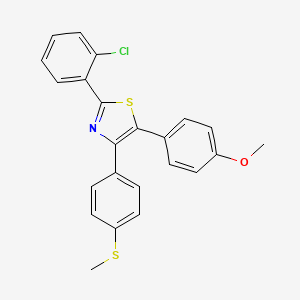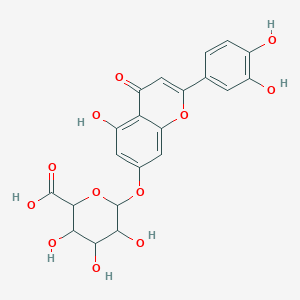![molecular formula C5H9NOS B1252152 3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)
3-[(Methylthio)methoxy]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Methylthio)methoxy]propanenitrile is an organic compound with the molecular formula C5H9NOS It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propane backbone, along with a methoxy group (-OCH3) and a methylthio group (-SCH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylthio)methoxy]propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-chloropropanenitrile with sodium methoxide and methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.
Another method involves the use of 3-bromopropanenitrile as the starting material, which reacts with sodium methoxide and methylthiolate in a similar manner. The reaction conditions are similar, with the reaction being carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-[(Methylthio)methoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles, depending on the nucleophile used.
科学的研究の応用
3-[(Methylthio)methoxy]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Methylthio)methoxy]propanenitrile involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The methoxy and methylthio groups can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
Propanenitrile,3-methoxy-: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.
Propanenitrile,3-(methylthio)-: This compound lacks the methoxy group, which can affect its solubility and reactivity.
Propanenitrile,3-ethoxy-: This compound has an ethoxy group instead of a methoxy group, which can influence its chemical properties.
Uniqueness
3-[(Methylthio)methoxy]propanenitrile is unique due to the presence of both methoxy and methylthio groups, which provide a combination of reactivity and solubility properties that are not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H9NOS |
|---|---|
分子量 |
131.2 g/mol |
IUPAC名 |
3-(methylsulfanylmethoxy)propanenitrile |
InChI |
InChI=1S/C5H9NOS/c1-8-5-7-4-2-3-6/h2,4-5H2,1H3 |
InChIキー |
BIIYXLIZNQFLAZ-UHFFFAOYSA-N |
正規SMILES |
CSCOCCC#N |
同義語 |
2-cyanoethyl methylthiomethyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)

![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)


![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)







